molecular formula C18H10NNaO5S B1260013 Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate CAS No. 84864-69-7

Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate

Cat. No. B1260013
CAS RN: 84864-69-7
M. Wt: 375.3 g/mol
InChI Key: FYPFGVAVAPLSHG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate involves complex chemical reactions. A study by Li et al. (2019) describes a copper-catalyzed electrophilic cyclization process for synthesizing 3-sulfonated quinolines, highlighting the use of sodium sulfinates as green sulfonylation reagents in a cascade transformation that includes radical addition, cyclization, and dehydrogenative aromatization under mild conditions (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate has been characterized through various techniques. Man et al. (2006) reported on the synthesis and structural characterization of 8-quinolinyloxymethyphosphonate compounds, utilizing NMR, infrared, mass spectra, and elemental analysis, as well as single-crystal X-ray structure determination to elucidate their molecular structure (Man et al., 2006).

Chemical Reactions and Properties

Chemical reactions and properties of sulfonated quinolines involve complex interactions and transformations. Du et al. (2016) explored a Cu-catalyzed deoxygenative C2-sulfonylation reaction of quinoline N-oxides, providing insight into the reactivity and potential chemical pathways of similar compounds. This study highlighted the use of sodium sulfinate as a sulfonyl coupling partner in generating sulfonylated quinolines with good chemical yields (Du et al., 2016).

Physical Properties Analysis

The physical properties of sulfonated quinolines and related compounds are influenced by their molecular structure. Although specific studies on the physical properties of Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate were not found, research on similar compounds provides valuable context. The study by Vainiotalo et al. (1995) on the thermal behavior of sodium 7-(hydroxyimino)-8-oxo-quinoline-5-sulphonate complexes offers insights into the thermal stability and decomposition patterns, which are crucial aspects of physical properties (Vainiotalo et al., 1995).

Chemical Properties Analysis

The chemical properties of compounds like Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate are characterized by their reactivity and interaction with other substances. Guin et al. (2009) investigated the formation of a complex of Cu(II) with sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, an analogue of the core unit of anthracycline anticancer drugs. This study demonstrates the complexation behavior and interaction with biological molecules, shedding light on the chemical properties of sulfonated quinolines (Guin et al., 2009).

Scientific Research Applications

Optical Characterization and Photonics Applications

Quinoline Yellow (QY) , scientifically named sodium 2-(2, 3-dihydro-1,3-dioxo-1H-inden-2-yl) quinoline-6,8-disulfonate (SQDS), has been studied for its optical properties and applications in photonics. The research focused on its potential as a fluorochemosensor and in Non-Linear Optical (NLO) applications. The optical characterization was conducted using various spectroscopic techniques, and the findings suggest promising applications in the field of non-linear optics (Melavanki et al., 2022).

Fluorescence Quenching Mechanisms

SQDS's ability to participate in fluorescence resonance energy transfer (FRET) and fluorescence quenching mechanisms has been explored. The studies utilized steady-state and transient-state spectroscopic measurements, highlighting SQDS's efficiency in fluorescence quenching and energy transfer, with predictions for its applications in non-linear optics (Melavanki et al., 2022).

Molecular Structure Analysis

The molecular structure and spectral properties of a quinoline derivative were analyzed using Density Functional Theory (DFT), providing insights into its molecular properties and potential applications in various scientific domains (Shahab et al., 2015).

Fluorescent Detection in Living Cells

Research has been conducted on developing hydrophilic fluorescent chemosensors based on quinoline derivatives for highly selective detection of sulfide anion in living cells. The studies demonstrate the potential utility of these chemosensors in biological applications, showcasing reversible “ON–OFF–ON” fluorescence changes and confirming the potential for in vivo applications (Yao et al., 2014).

Analytical Techniques for Quinoline Yellow

Advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), have been reported for determining the composition of Quinoline Yellow and its forms in various products. This research addresses the need for precise analytical methods to comply with regulatory standards and ensure product safety (Weisz et al., 2020).

properties

IUPAC Name

sodium;2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S.Na/c20-17-11-5-1-2-6-12(11)18(21)15(17)13-9-8-10-4-3-7-14(16(10)19-13)25(22,23)24;/h1-9,15H,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPFGVAVAPLSHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=CC=C4S(=O)(=O)[O-])C=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233925
Record name 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate

CAS RN

84864-69-7
Record name 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Quinolinyl)-1H--indene-1,3(2H)-dione-8'-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-8-sulphonate
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Record name SODIUM 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)QUINOLINE-8-SULFONATE
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